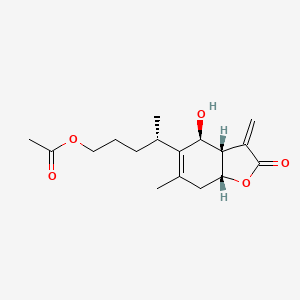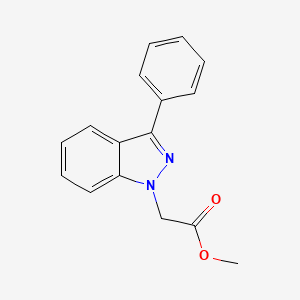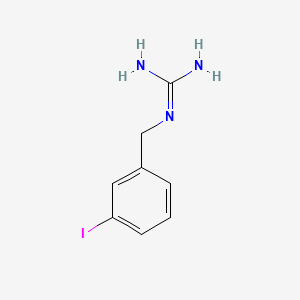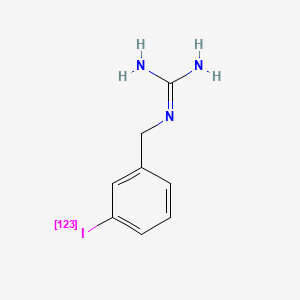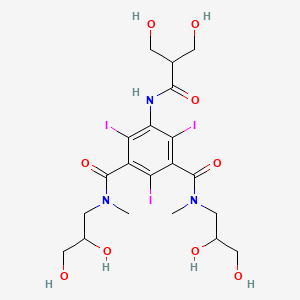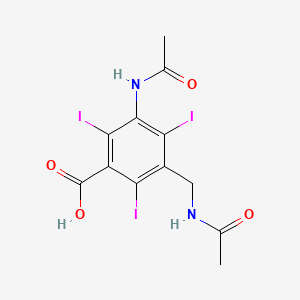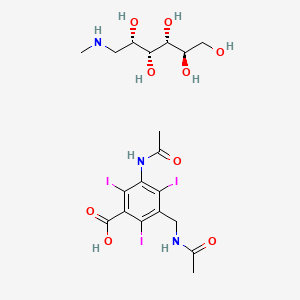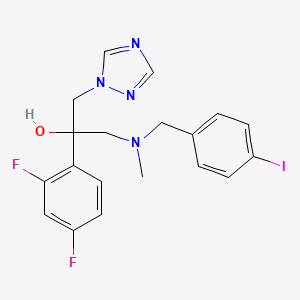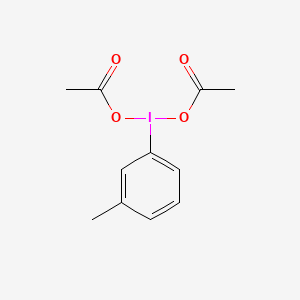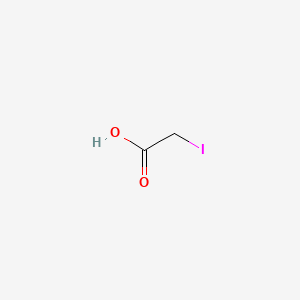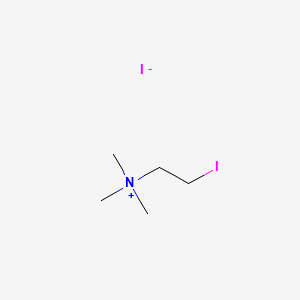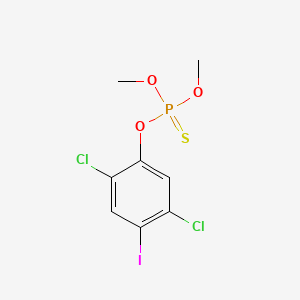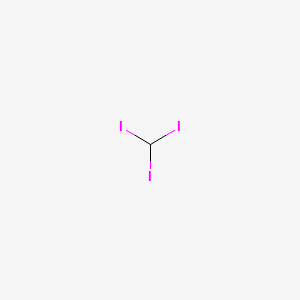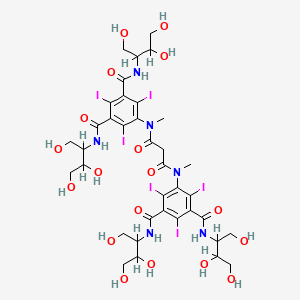
Iotrolan
Overview
Description
Iotrolan, known by its trade name Isovist, is an iodine-containing radiocontrast agent. It is a non-ionic, isotonic, dimeric contrast medium designed to improve the visibility of body structures in X-ray imaging techniques. This compound is particularly used in imaging spaces surrounding the central nervous system, blood vessels, urinary tract, uterus, fallopian tubes, joint spaces, and in endoscopic retrograde cholangiopancreatography (ERCP) .
Mechanism of Action
Target of Action
Iotrolan, also known by the trade name Isovist, is an iodine-containing radiocontrast agent . It is primarily used to enhance the visibility of body structures in images obtained by X-ray techniques . The primary targets of this compound are body structures that need to be visualized, such as the central nervous system, blood vessels, urinary tract, uterus, and fallopian tubes .
Mode of Action
The mode of action of this compound is based on its iodine content . Iodine has a high atomic number, making it highly effective at absorbing X-rays . When this compound is administered, the iodine molecules absorb X-rays more effectively than the surrounding tissues . This differential absorption enhances the contrast in X-ray images, allowing for better visualization of the targeted body structures .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is distributed throughout the body via the bloodstream after administration . The compound is excreted unchanged, with 99% of it being eliminated via the kidneys . These properties contribute to its high bioavailability and its effectiveness as a contrast agent.
Result of Action
The primary result of this compound’s action is the enhanced visibility of body structures in X-ray images . Its main effect is at the level of medical imaging, where it improves the contrast and clarity of X-ray images .
Action Environment
Its effectiveness as a contrast agent is primarily determined by its iodine content and its distribution in the body . The quality of the resulting images can be influenced by the technique used for x-ray imaging and the specific body structure being imaged .
Biochemical Analysis
Biochemical Properties
Iotrolan is a non-ionic hexa-iodinated dimeric contrast agent . Its physicochemical properties such as viscosity and osmolality can vary based on its chemical structures, iodine contents, and its ionic or non-ionic characteristics . It shows very little protein binding, enzyme inhibition, or injury to membranes of human erythrocytes, rat mast cells, or cultured human endothelial cells .
Cellular Effects
In terms of cellular effects, studies have shown that this compound does not affect the viability of healthy human nucleus pulposus (NP) cells . It does not induce apoptosis, suggesting that it has a minimal impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its iodine atoms, which readily absorb X-rays, improving the contrast in X-ray images of the body . It is non-ionic but water-soluble
Temporal Effects in Laboratory Settings
It is known that this compound is isotonic to blood and its pharmacokinetics are almost identical to other urographic contrast agents .
Dosage Effects in Animal Models
One study showed that the renal tolerance of this compound was superior to that of a non-ionic monomer when the contrast agents were infused into the renal arteries .
Metabolic Pathways
This compound is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, it does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
This compound is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, its transport and distribution within cells and tissues are likely to be passive and dependent on the administration route.
Preparation Methods
The preparation of Iotrolan involves several synthetic steps. One method includes the reaction of 5-amino-2,4,6-triiodo-m-phthalic acid with paraformaldehyde to generate a reduction amination product. This product undergoes further reactions with sulfur oxychloride to form 5-methylamino-2,4,6-triiodo-m-phthaloyl chloride. Using malonyl chloride as a connecting arm, the dimer is formed, which then reacts with 2,2-dimethyl-6-amino-[1,3]dioxane-5-alcohol to form the final product, this compound . This method is suitable for industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
Scientific Research Applications
Iotrolan has a wide range of applications in scientific research:
Chemistry: It is used as a contrast agent in various imaging techniques.
Biology: this compound is employed in imaging studies to visualize biological structures.
Industry: This compound’s unique properties make it suitable for use in industrial imaging applications.
Comparison with Similar Compounds
Iotrolan is compared with other iodine-based contrast agents such as iohexol, iodixanol, and ioversol. These compounds vary in their chemical structures, iodine content, and ionic or non-ionic characteristics. This compound is unique due to its non-ionic, isotonic, and dimeric nature, which provides lower osmolality and fewer side effects compared to monomeric contrast agents .
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
- Iopamidol
- Iopromide
Properties
IUPAC Name |
2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXFSYUBXNTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48I6N6O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023165 | |
| Record name | Iotrolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1626.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79770-24-4 | |
| Record name | Iotrolan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iotrolan [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iotrolan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iotrolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOTROLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


